Diallyl phthalate
Description
Historical Context of Diallyl Phthalate (B1215562) Research
The study of Diallyl Phthalate has a history rooted in its industrial applications, particularly in the development of advanced polymer materials.
Early academic endeavors focused on understanding the polymerization behavior of DAP. As an allyl monomer, DAP exhibits polymerization characteristics distinct from vinyl monomers, often involving chain transfer reactions and cyclization that influence the resulting polymer structures and properties apecwater.comresearchgate.net. Research explored the synthesis of DAP prepolymers, investigating how reaction conditions such as temperature, initiator concentration, and the presence of chain transfer agents affected conversion rates, molecular weight, and the degree of branching osti.govresearchgate.netresearchgate.net. Kinetic studies were initiated to model these polymerization processes, aiming to control the formation of polymers and prepolymers with desired characteristics apecwater.comresearchgate.net. These early efforts laid the groundwork for DAP's use in creating thermosetting resins with enhanced thermal and mechanical properties industrialchemicals.gov.au.
Initially, academic research and industrial development of DAP were driven by its functional properties, such as its ability to impart excellent electrical insulation, heat resistance, water resistance, chemical resistance, and dimensional stability to polymers atamanchemicals.comatamanchemicals.comnuomengchem.comscience.govunt.eduoup.com. Its applications spanned electrical components, laminating compounds, adhesives, and molding materials atamanchemicals.comatamanchemicals.comnuomengchem.comscience.govunt.edu. However, as scientific understanding of phthalate esters as a class of chemicals advanced, research interests broadened to encompass their potential environmental and health impacts. DAP, along with other phthalates, has been identified as an endocrine-disrupting chemical, prompting increased academic scrutiny into its environmental fate, ecotoxicity, and broader implications for human and ecological health apecwater.comnuomengchem.comnih.govnih.govdergipark.org.trmdpi.com. This shift has led to a deeper investigation into its presence in environmental samples and its toxicological profiles, moving research beyond purely material science applications dergipark.org.trmdpi.commdpi.com.
Academic Significance of this compound Studies
The academic significance of DAP studies lies in its contributions to polymer science, its relevance in understanding environmental toxicology, and its importance in health sciences research.
This compound is a significant compound in polymer science, valued for its role as a thermosetting resin and monomer. It contributes to polymers with excellent electrical insulation properties, even under high temperature and humidity, alongside good heat resistance, water resistance, chemical resistance, and dimensional stability atamanchemicals.comatamanchemicals.comnuomengchem.comscience.govunt.eduoup.com. As a reactive monomer and cross-linking agent, DAP enables the formation of polymer networks with high cross-linking density and enhanced mechanical properties, such as high strength and toughness industrialchemicals.gov.auscience.gov. Research has explored its use in modifying other polymer systems, including phenolic resins, where it can influence mechanical characteristics and curing behavior osaka-soda.co.jpoecd.org. Furthermore, DAP has been investigated in the development of advanced materials, such as nanocomposites, where its incorporation can improve thermal and mechanical properties advanceseng.com, and in self-healing polymer composites, acting as a high-temperature healing agent frontiersin.org. Its utility extends to specialized applications like thiol-ene photopolymerization for ionogels cpsc.gov and as an additive in battery technology. The synthesis and characterization of DAP prepolymers have also been a focus, with studies evaluating their properties for use in molding compounds osti.govresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) benzene-1,2-dicarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |
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InChI Key |
QUDWYFHPNIMBFC-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C | |
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Molecular Formula |
C14H14O4, C6H4(CO2CH2CHCH2)2 | |
| Record name | DIALLYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID7020392 | |
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Molecular Weight |
246.26 g/mol | |
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Physical Description |
Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID. | |
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Boiling Point |
554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C | |
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Flash Point |
230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor) | |
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Density |
1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3 | |
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Vapor Pressure |
0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02 | |
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Color/Form |
Nearly colorless, oily liquid | |
CAS No. |
131-17-9, 25053-15-0 | |
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Melting Point |
-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C | |
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| Record name | DIALLYL PHTHALATE | |
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| Record name | DIALLYL PHTHALATE | |
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Synthesis and Polymerization Mechanisms of Diallyl Phthalate
Copolymerization Studies Involving Diallyl Phthalate (B1215562)
Diallyl Phthalate with Eugenol (B1671780)
This compound has been copolymerized with eugenol, a naturally derived phenolic compound, to create functional materials. itats.ac.idresearchgate.netgjesm.netgjesm.net Research has explored these copolymers for applications such as proton exchange membranes in fuel cells and as carriers in liquid membrane systems for pollutant removal.
One study successfully synthesized a sulfonated copolymer of eugenol and this compound (PEGDAF). researchgate.net This material exhibited notable properties for proton exchange membrane applications, including a proton conductivity of 8.334 × 10⁻⁶ S cm⁻¹, a cation exchange capacity (CEC) of 0.44 meq/g, and a water uptake of 73.0%. itats.ac.idresearchgate.net The synthesis involved the reaction of eugenol and this compound, followed by sulfonation using sulfuric acid. Fourier Transform Infrared (FT-IR) spectroscopy confirmed the presence of characteristic functional groups and the successful sulfonation reaction. researchgate.net
In another application, an 8% copolymer of eugenol and this compound was utilized in a supported liquid membrane system for the transport of phenol (B47542). This method achieved a phenol recovery rate of 87.77%. gjesm.netgjesm.net The durability of the membrane was enhanced by the inclusion of 1 molar sodium nitrate (B79036) salt. gjesm.net Furthermore, a photoactivated thiol-ene radical polyaddition reaction was employed to synthesize a copolymer network of eugenol-trithiol-diallyl phthalate (Co-E3TDAF), which demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. aip.org
This compound with Methyl Methacrylate (B99206) and Maleic Anhydride (B1165640)
This compound can be copolymerized or grafted with other monomers like methyl methacrylate (MMA) and maleic anhydride (MAH). science.govcapes.gov.brresearchgate.net These combinations have been investigated for modifying surfaces, such as carbon black, or for enhancing the properties of other polymer systems.
One research avenue involved the grafting polymerization of MMA and a maleic anhydride/diallyl phthalate (MAH/DAP) co-monomer onto the surface of carbon black (CB) using γ-ray irradiation. capes.gov.brresearchgate.net This process successfully grafted the polymers onto the CB surface without an initiator, attributed to the high energy of γ-ray irradiation. capes.gov.br Characterization using FT-IR, thermogravimetric analysis (TGA), and X-ray photoelectron spectroscopy (XPS) confirmed the surface chemistry changes. capes.gov.br The resulting grafted carbon blacks exhibited smaller average aggregate sizes and improved dispersibility compared to unmodified carbon black. capes.gov.brresearchgate.net
In a separate study, DAP was used as a co-monomer in grafting reactions onto polypropylene (B1209903) (PP). The presence of DAP was found to significantly reduce PP degradation and increase the grafting degree of MAH and MMA during the grafting process. researchgate.net
This compound as a Chain Extender in Polymer Systems (e.g., PVC)
This compound serves a dual role in polymer systems, acting as both a plasticizer and a reactive chain extender, particularly in polyvinyl chloride (PVC) formulations. researchgate.netchemicalbook.com Its allyl groups enable it to participate in cross-linking reactions, thereby increasing the cross-link density and effectively locking the plasticizer within the polymer matrix. atamanchemicals.com
When blended with PVC, DAP monomer and PVC demonstrate full miscibility. researchgate.net The polymerization kinetics of DAP in PVC blends are influenced by the PVC content, with higher PVC levels potentially accelerating the cure rate through a gel effect, possibly enhanced by grafting onto the PVC chains. researchgate.net The high reactivity of DAP's allyl groups leads to the formation of polymer networks with substantial cross-linking, resulting in materials with very high glass-transition temperatures (Tg). researchgate.net
The inclusion of DAP in PVC formulations can lead to improvements in mechanical properties, such as enhanced tensile strength and elongation at break. chemicalbook.com Diallyl orthophthalate (DAOP), a related compound, has been employed as a reactive plasticizer to improve PVC processability, benefiting from its low reactivity at processing temperatures and high gel point conversion, which extends the processing window. researchgate.net
DAP-based resins are recognized for their excellent performance characteristics after curing, including superior electrical insulation properties, high heat resistance, good water resistance, and chemical resistance. atamanchemicals.comatamanchemicals.comosaka-soda.co.jp They also exhibit notable dimensional stability and minimal shrinkage during the curing process, making them suitable for precision molding applications. atamanchemicals.com
Table 2: Properties of Sulfonated Copolymer of Eugenol and this compound (PEGDAF)
| Property | Value | Source Index |
| Proton Conductivity | 8.334 × 10⁻⁶ S cm⁻¹ | itats.ac.idresearchgate.net |
| Cation Exchange Capacity (CEC) | 0.44 meq/g | itats.ac.idresearchgate.net |
| Water Uptake | 73.0 % | itats.ac.idresearchgate.net |
| Yield (of sulfonated product) | 16.55 % | researchgate.net |
| Melting Point (sulfonated) | 133 °C | researchgate.net |
Table 3: Properties of this compound (DAP) Based Molding Compounds (Cast, Mineral Filler)
| Property | Metric Value | English Value | Source Index |
| Density | 1.66 - 1.86 g/cc | 0.0600 - 0.0672 lb/in³ | matweb.com |
| Water Absorption | 0.260 - 0.650 % | 0.260 - 0.650 % | matweb.com |
| Linear Mold Shrinkage | 0.00100 - 0.0100 cm/cm | 0.00100 - 0.0100 in/in | matweb.com |
| Tensile Strength, Ultimate | 31.0 - 55.2 MPa | 4500 - 8010 psi | matweb.com |
| Flexural Yield Strength | 68.9 - 110 MPa | 10000 - 16000 psi | matweb.com |
| Dielectric Strength | ~16.9 x 10⁶ V/m | - | atamanchemicals.com |
| Heat Resistance | 232°C | - | atamanchemicals.com |
Compound List:
this compound (DAP)
Phthalic acid
Allyl alcohol
Eugenol
Methyl methacrylate (MMA)
Maleic anhydride (MAH)
Polyvinyl chloride (PVC)
Diallyl orthophthalate (DAOP)
Eugenol-trithiol-diallyl phthalate (Co-E3TDAF)
Sulfonated copolymer of eugenol and this compound (PEGDAF)
Carbon black (CB)
Polypropylene (PP)
Advanced Materials Science and Engineering of Diallyl Phthalate Polymers
Diallyl Phthalate (B1215562) Polymer (DAPP) Modifications and Derivatives
Diallyl phthalate (DAP) polymers are known for their excellent electrical insulation properties, dimensional stability, and resistance to heat and chemicals. atamanchemicals.comraschig.de To further enhance their performance and expand their range of applications, various modifications and derivatives of DAPP have been explored. These modifications aim to introduce new functional groups or alter the polymer architecture, thereby tuning its mechanical, electrical, and other physicochemical properties.
Epoxidized this compound Polymer (EDAPP)
Epoxidation is a chemical process that introduces an epoxide group, a three-membered ring containing an oxygen atom, into a molecule. In the context of this compound polymers, epoxidation can be a strategic approach to enhance properties such as adhesion, toughness, and thermal stability by blending with epoxy resins. researchgate.net
The synthesis of a distinct epoxidized this compound polymer (EDAPP) is not extensively detailed in the available literature. However, the modification of this compound resins with epoxy compounds is a known strategy. researchgate.net This typically involves blending or co-curing this compound prepolymers with epoxy resins. The curing process can be initiated by catalysts, leading to a crosslinked network where the epoxy groups react with other functional groups present. researchgate.net
Characterization of such modified systems would involve techniques like Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups and confirm the reaction between the components. Thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be employed to determine the glass transition temperature and thermal stability of the cured material. researchgate.net
Blending this compound resins with epoxy resins is known to improve adhesive properties and fracture toughness. researchgate.net The introduction of epoxy functionalities can lead to a more crosslinked and robust polymer network, which can enhance mechanical strength. The electrical properties of this compound resins, which are already excellent, can be maintained or even slightly improved in such blends, making them suitable for electronic encapsulation applications. atamanchemicals.comresearchgate.net The cured resins exhibit high insulation resistance and low electrical losses, even under conditions of high heat and humidity. atamanchemicals.com
Table 1: Expected Impact of Epoxidation on this compound Polymer Properties
| Property | Expected Impact | Rationale |
|---|---|---|
| Adhesion | Increased | Introduction of polar epoxy groups enhances bonding to various substrates. |
| Toughness | Increased | The flexible epoxy linkages can improve the polymer's ability to absorb energy before fracturing. |
| Thermal Stability | Potentially Increased | Formation of a more densely crosslinked network can raise the decomposition temperature. |
| Electrical Insulation | Maintained or Improved | The inherent high dielectric strength of both DAP and epoxy resins contributes to excellent insulation. atamanchemicals.commakeitfrom.com |
Sulfonated Copolymers
Sulfonation is a chemical process that introduces a sulfonic acid (-SO3H) group into a polymer chain. This modification is particularly significant for developing materials with applications in areas requiring ion exchange and proton conductivity, such as in proton exchange membranes for fuel cells.
A notable example of a sulfonated this compound copolymer is the sulfonated copolymer of eugenol (B1671780) and this compound (SPEGDAF). ugm.ac.id The synthesis involves a two-step process. First, a copolymer of eugenol and this compound (PEGDAF) is synthesized. researchgate.netresearchgate.net This is followed by the sulfonation of the PEGDAF copolymer, typically using sulfuric acid as the sulfonating agent. ugm.ac.idresearchgate.net The sulfonation reaction is an electrophilic aromatic substitution where the sulfonic acid group attaches to the benzene rings present in the polymer structure. nih.gov
Characterization of the resulting sulfonated copolymer involves various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of the sulfonate group, with characteristic absorption peaks for S=O, S-O, and C-S bonds. researchgate.net The molecular weight and melting point of the polymer are also determined to understand the changes brought about by sulfonation. researchgate.net
Table 2: Synthesis and Properties of Sulfonated Eugenol-Diallyl Phthalate Copolymer (SPEGDAF)
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | Eugenol, this compound | ugm.ac.id |
| Sulfonating Agent | Sulfuric Acid | researchgate.net |
| Melting Point of PEGDAF | 84-85°C | researchgate.netresearchgate.net |
| Melting Point of SPEGDAF | 114-133°C | researchgate.netresearchgate.net |
| Yield of PEGDAF | 68.44% | researchgate.net |
| Yield of SPEGDAF (2h sulfonation) | 16.55% | researchgate.net |
| Degree of Sulfonation | 17.18% | researchgate.net |
Water uptake is another critical property of these sulfonated copolymers. researchgate.net The hydrophilic sulfonic acid groups attract and hold water molecules, which in turn facilitates proton transport. escholarship.org The cation exchange capacity (CEC) is a measure of the number of exchangeable protons and is directly related to the degree of sulfonation. nih.gov
Research on sulfonated eugenol-diallyl phthalate copolymers has shown that with an optimal sulfonation time of 2 hours, the material exhibits its highest proton conductivity, cation exchange capacity, and water uptake. researchgate.net
Table 3: Proton Conductivity and Water Uptake of Sulfonated Eugenol-Diallyl Phthalate Copolymer
| Property | Value | Reference |
|---|---|---|
| Proton Conductivity | 8.334 × 10⁻⁶ S cm⁻¹ | researchgate.net |
| Cation Exchange Capacity (CEC) | 0.44 meq/g | researchgate.net |
| Water Uptake | 73.0% | researchgate.net |
Composite Materials and Applications of this compound Polymers
This compound (DAP) is a thermosetting resin valued for its exceptional physical properties, including superior electrical insulation, heat resistance, water resistance, and chemical resistance. These characteristics make it a crucial component in the formulation of advanced composite materials for a variety of demanding applications. atamanchemicals.com
This compound in Molding Compounds
DAP prepolymers are extensively used in the production of thermosetting molding powders. atamanchemicals.com These compounds, which consist of the DAP prepolymer, fillers, a processing aid, an inhibitor, and a peroxide catalyst, are prized for their reliability in high-performance military and commercial electrical components. atamanchemicals.comosti.gov During the molding process, the allyl groups within the prepolymer and any residual monomer undergo further polymerization to create a crosslinked, durable final product. osti.gov The compounds are noted for their excellent dimensional stability, maintaining their form even in high-heat soldering environments where other materials might warp. atamanchemicals.com Fillers such as glass, minerals, or synthetic fibers like Orlon and Dacron are added to enhance specific properties. professionalplastics.comulprospector.com
Glass-filled this compound molding compounds are a significant category, utilizing both long and short glass fibers to improve mechanical strength and impact resistance. ulprospector.com These compounds are available in granular or flake form and are suitable for compression, transfer, or injection molding. ulprospector.com
Short Glass Fiber-Filled DAP: These compounds, often supplied in a free-flowing granular form, are general-purpose materials that offer a balance of properties. ulprospector.com They are characterized by low water absorption, high dielectric strength, a low dissipation factor, and fast cure times. ulprospector.com An example is the D72/6120F, a short glass fiber-filled, flame-retardant, general-purpose diallyl-ortho phthalate molding compound. professionalplastics.comprofessionalplastics.com
Long Glass Fiber-Filled DAP: Supplied in flake form, these compounds provide enhanced mechanical properties. ulprospector.com They exhibit excellent heat resistance and superior machining qualities, making them suitable for applications requiring high strength. ulprospector.com
The table below summarizes the properties of various glass-filled this compound molding compounds.
| Property | Short Glass Fiber (Ortho) plastic-price.com | Long Glass Fiber (Ortho) plastic-price.com | Short Glass Fiber (Iso) plastic-price.com | Long Glass Fiber (Iso) plastic-price.com |
| Density | 1.84 g/cc | 1.82 g/cc | 1.76 g/cc | 1.72 - 1.82 g/cc |
| Water Absorption | 0.28 % | 0.25 % | 0.25 % | 0.25 - 0.27 % |
| Linear Mold Shrinkage | 0.0010 - 0.0040 cm/cm | 0.0010 - 0.0040 cm/cm | 0.0010 - 0.0040 cm/cm | 0.0010 - 0.0040 cm/cm |
| Tensile Strength, Ultimate | 41.0 - 69.0 MPa | 41.0 - 69.0 MPa | 41.0 - 69.0 MPa | 41.0 - 69.0 MPa |
This compound molding compounds are known for being easy to mold and for producing no outgassing. professionalplastics.comprofessionalplastics.com They can be processed using compression, transfer, or injection molding techniques. ulprospector.com Typical molding temperatures range from 300°F to 380°F (149°C to 193°C) with pressures between 250 and 1000 psi. professionalplastics.comprofessionalplastics.com
Properly cured parts exhibit outstanding dimensional stability and retain their physical and electrical properties under adverse environmental conditions. professionalplastics.comprofessionalplastics.com They are non-corrosive to metal inserts and show resistance to weathering, fungus, and most solvents. professionalplastics.comprofessionalplastics.com A significant advantage of DAP compounds is their ability to withstand solder temperatures without creeping after curing. professionalplastics.comprofessionalplastics.com The cure of molded parts can be assessed using thermal analysis, with studies showing that a post-cure at temperatures around 165°C may be needed to achieve 100% cure, especially for thinner parts. dtic.mil The glass transition temperature (Tg) of the fully cured polymer reaches a maximum of approximately 160-165°C. dtic.mil
The table below outlines some of the key properties of DAP molding compounds.
| Property | Value |
| Molding Temperature | 300°F - 380°F (149°C - 193°C) professionalplastics.comprofessionalplastics.com |
| Molding Pressure | 250 - 1000 psi professionalplastics.comprofessionalplastics.com |
| Compressive Strength | Up to 210 MPa atamanchemicals.com |
| Tensile Strength | 30 to 48 MPa atamanchemicals.com |
| Heat Resistance | Up to 232°C atamanchemicals.com |
| Dielectric Strength | Up to 16.9 x 10⁶ V/m atamanchemicals.com |
Wood-Polymer Composites (e.g., Hardboard Modification)
This compound is used to modify wood and create wood-polymer composites with enhanced properties. The process involves impregnating wood with the DAP monomer, which is then polymerized in-situ. researchgate.net This treatment can improve both the dimensional stability and mechanical properties of the wood. researchgate.net
One application is in the production of decorative laminates and impregnated paper-decorated particleboard for furniture and wall materials. industrialchemicals.gov.au In a study on rubberwood-polymer composites, DAP was used as an impregnating chemical, with polymerization initiated by a catalyst-heat treatment. researchgate.net Such chemical modification of the wood cell wall can lead to significant improvements in dimensional stability and resistance to biological degradation. swst.org
Integration in Electrical and Electronic Sectors
The primary application for this compound polymers is in the electrical and electronic industries, where high reliability is paramount. atamanchemicals.comatamanchemicals.com Their excellent electrical insulating properties, including high dielectric strength, low electrical losses, and high insulation resistance, are maintained even under conditions of high heat and humidity over long periods. atamanchemicals.comulprospector.com
This makes DAP the material of choice for a wide range of critical components. atamanchemicals.com Common applications include:
Connectors and Interconnecting Devices: DAP's dimensional stability and resistance to solder temperatures are crucial for manufacturing high-density, reliable connectors used in communications, computer, and aerospace systems. atamanchemicals.comatamanchemicals.comprofessionalplastics.com
Switches, Circuit Breakers, and Terminal Boards: The material's high dielectric strength and arc resistance are essential for these applications. atamanchemicals.comulprospector.com
Insulators, Potting Cups, and Headers: DAP's low moisture absorption and excellent insulating properties ensure the protection and long-term performance of sensitive electronic components. atamanchemicals.comprofessionalplastics.comulprospector.com
Encapsulation: It is also used for encapsulating electrical and electronic parts, providing a durable and insulating housing. ulprospector.com
A specific grade, AM-3800, has been developed with a high comparative tracking index (CTI) of over 800V and a glass transition temperature of 235°C, making it suitable for high-voltage components that also require high heat resistance. sumibe.co.jp
Adhesive Formulations (e.g., Epoxy Resin Adhesives)
This compound serves as a crosslinking agent and modifier in adhesive and sealant formulations. greenchemindustries.comriverlandtrading.com It is found in epoxy formulations, where it enhances bonding strength and cohesive properties. atamanchemicals.comindustrialchemicals.gov.auriverlandtrading.com
Research has shown that epoxidized this compound (EDAP) polymer can be an effective reactive diluent for cold-setting epoxy resin adhesives. niscpr.res.in When used in wood adhesives, this combination creates a strong bond that is not adversely affected by water, making it suitable for wood joinery and the manufacture of decorative laminates. niscpr.res.in The addition of DAP improves the performance of the adhesive, contributing to more durable and reliable bonds in industries such as construction and electronics. riverlandtrading.com
Applications in 3D Integration Technology
Poly(this compound) (PDAP) has emerged as a significant material in three-dimensional (3D) integration technology, a key strategy for achieving high-density, system-level integration at a reduced cost. mdpi.comnih.gov This thermosetting polymer offers notable advantages, including superior thermal and chemical stability compared to traditional photoresists and polyimides. A key feature of PDAP is its removability using oxygen plasma without the need for fluorine-based etchants, which simplifies processing. mdpi.com Its application as an intermediate bonding polymer is crucial for the integration of diverse wafer types, such as Silicon-on-Insulator (SOI) and dummy CMOS wafers, facilitating the creation of complex System-on-Chip (SoC) devices. mdpi.comnih.gov
Wafer-Level Adhesive Bonding
Wafer-level adhesive bonding is a critical process in 3D integration where entire wafers are bonded before being diced into individual chips. PDAP is utilized as an intermediate adhesive layer to achieve void-free, strong bonds. The success and quality of this bonding process are contingent on several key parameters that must be carefully optimized. Research has shown that bonding pressure, pre-curing conditions, the spin coating parameters that determine polymer thickness, and the cleanliness of the surfaces all have a significant influence on the final bonding results. mdpi.comnih.gov
A modified poly(this compound) has been developed to realize void-free wafer-level transfer bonding, particularly for interfaces containing patterned metal. bohrium.comcristin.no Through systematic testing, typically involving silicon-glass wafer bonding to allow for easy inspection, optimal process parameters have been identified to mitigate bonding defects such as uneven flow, particles, and bubbles. bohrium.comcristin.no
Table 1: Key Parameters Influencing PDAP Wafer-Level Adhesive Bonding
| Parameter | Influence on Bonding |
|---|---|
| Bonding Pressure | Affects the flow of the polymer and the intimacy of contact between wafers. |
| Pre-curing Conditions | Determines the initial viscosity and solvent content of the PDAP layer before bonding. |
| Spin Coating Conditions | Controls the thickness and uniformity of the adhesive layer. |
| Cleanliness | Prevents particle defects and ensures a void-free bonding interface. |
Fabrication of Microstructures (e.g., suspended microbridge structures)
The integration process using PDAP adhesive bonding is particularly well-suited for the fabrication of MEMS and ICs on a single chip. mdpi.comnih.gov It has proven especially effective for creating low-cost suspended microstructures on CMOS chips. mdpi.comnih.gov This capability is critical for developing advanced sensors and actuators.
The fabrication process involves a series of optimized steps, including the precise etching of the silicon handle-layer and the PDAP layer itself, followed by processes like Au pillar electroplating to create vertical interconnections. mdpi.comnih.gov These optimized processes have enabled the successful 3D integration of devices like micro-bolometer arrays and micro-bridge resistor arrays. mdpi.comnih.gov The ability of DAP to cure around complex topographies without generating voids is a key property that facilitates the reliable fabrication of these intricate structures. researchgate.net
Rheological Behavior of this compound Polymer Systems
The rheological behavior, or the study of flow and deformation, of this compound is fundamental to understanding its processing and final properties. As a thermosetting resin, its viscosity and viscoelastic properties change significantly during the curing (crosslinking) process.
Influence of Cross-linked Density on Rheological Properties
The crosslink density is a critical factor that dictates the mechanical and rheological properties of the cured DAP polymer. The relationship between reaction temperature, the extent of the reaction, and the final crosslink density is complex. Studies on the radical crosslinking of ortho-diallyl phthalate have shown that to achieve optimal mechanical properties, the reaction temperature must be carefully controlled, typically below 170°C when using dicumyl peroxide as an initiator. aip.org
Table 2: Effect of Temperature on this compound Crosslinking
| Reaction Temperature | Extent of Reaction | Crosslinking Density | Network Structure |
|---|---|---|---|
| Below 170°C | Increases with temperature | Increases with temperature | Optimal, highly cross-linked |
Rheology Below the Gel Point
The gel point is the critical stage in the curing process where the polymer transitions from a viscous liquid to a solid-like elastic network. Before the gel point is reached, the this compound system exists as a liquid of growing viscosity. The rheological behavior in this pre-gel state is crucial for processes like molding and bonding, as it governs the material's ability to flow and fill complex geometries.
The approach to the gel point is characterized by a divergence of the zero-shear rate viscosity. aip.org As the crosslinking reaction proceeds, branched polymer chains grow in size and number, leading to a rapid increase in viscosity. The gel point can be precisely identified through dynamic mechanical analysis, where a power-law relationship in the dynamic moduli (G' and G'') is observed. aip.org For this compound, the value of the relaxation exponent (Δ) in this power-law region was found to be 0.75, which is close to theoretical predictions. aip.org However, this exponent was observed to increase slightly with the reaction temperature, suggesting that the higher temperatures and associated cyclization reactions lead to a more open, less tightly integrated network structure even at the point of gelation. aip.org
This compound in Specialty Polymer Development
This compound is a versatile monomer and prepolymer used in the development of a wide range of specialty polymers and compounds where high performance is paramount. greenchemindustries.comatamanchemicals.com Its primary role is often as a crosslinking agent or a modifying monomer to enhance the properties of other polymer systems. greenchemindustries.comindustrialchemicals.gov.au The resulting thermoset materials are known for their exceptional electrical insulation, dimensional stability, and resistance to heat, moisture, and chemicals. atamanchemicals.commdpi.comsumibe.co.jp
DAP is used to modify unsaturated polyester resins, where it acts as a crosslinking monomer. atamanchemicals.comindustrialchemicals.gov.au This enhances the thermal and electrical properties of the final polyester composite. In another application, DAP has been used to improve the toughness of brittle, high-performance resins. For instance, modifying bisphenol A dicyanate (BADCy), a type of cyanate ester resin, with this compound improves the impact strength of the cured material. researchgate.net
A novel application involves the use of DAP in self-healing polymer composites designed for high-temperature environments. mdpi.com In this system, DAP resin is encapsulated within ceramic shells. When a crack propagates through the material, it ruptures the capsules, releasing the DAP healing agent, which then polymerizes to repair the damage. Thermal analysis has shown that DAP can function effectively as a healing agent at temperatures up to approximately 340°C. mdpi.com
Furthermore, DAP-based molding compounds are developed for critical applications in the electronics, aerospace, and automotive industries. greenchemindustries.comatamanchemicals.comnih.gov These compounds, often filled with glass fiber or minerals, are used to manufacture high-reliability components like connectors, insulators, and switch housings that must perform under severe environmental conditions. atamanchemicals.com2spi.com
Table 3: Applications of this compound in Specialty Polymers
| Polymer System | Role of this compound | Enhanced Properties |
|---|---|---|
| Unsaturated Polyesters | Crosslinking monomer | Thermal stability, electrical insulation atamanchemicals.comindustrialchemicals.gov.au |
| Bisphenol A dicyanate (BADCy) | Toughening modifier | Impact strength researchgate.net |
| High-Temperature Epoxy/DAP Composites | Encapsulated healing agent | Self-healing capability mdpi.com |
UV-Curable Printing Inks
This compound (DAP) prepolymers are utilized in the formulation of ultraviolet (UV) curable printing inks, particularly for applications such as lithographic printing on cartons for packaging. The incorporation of DAP into UV ink formulations offers several distinct advantages. These inks are recognized for their rapid drying times, typically curing in 0.1 to 0.5 seconds upon exposure to UV light, which allows for immediate subsequent processing like folding.
One of the significant benefits of UV-curable inks containing this compound is that they are free of organic solvents. This characteristic makes them a more environmentally friendly alternative to traditional solvent-based inks. The curing process is a result of resin polymerization, making these inks especially suitable for printing on non-absorbent surfaces.
From a formulation perspective, this compound prepolymer contributes to favorable properties of the ink. It exhibits good surface activity against water, which is an effective characteristic for lithographic printing inks. The inclusion of DAP prepolymer can also facilitate the adjustment of the ink's viscosity and can impart thixotropic properties by balancing its quantity with other acrylic monomers. Furthermore, using this compound can offer a better cost-performance ratio compared to formulations that exclusively use acrylic monomers for the resin component, making it a suitable choice for mass-produced items.
A typical formulation for a UV-curable printing ink incorporating this compound prepolymer is detailed in the table below.
Table 1: Typical Formulation of a UV-Curable Printing Ink
| Component | Percentage (%) |
|---|---|
| Acrylic Monomer | 45-60 |
| DAP Prepolymer | 5-15 |
| Pigments | 30 |
| Photoinitiator | 5-10 |
| Total | 100 |
This interactive table outlines the general composition of a UV-curable ink. The acrylic monomers often used include Dipentaerythritol Hexaacrylate (DPHA) and Trimethylolpropane Triacrylate (TMPTA).
Inclusion in Composites Requiring High-Energy Electron Beam Activation
Detailed research findings and specific data regarding the inclusion of this compound in composites that are specifically activated by high-energy electron beams are not extensively available in the provided search results. While the principles of electron beam processing of polymers are well-established for inducing cross-linking and polymerization, the direct application and effects of this technology on this compound-based composites are not prominently documented in the consulted literature.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dipentaerythritol Hexaacrylate |
Environmental Fate and Ecotoxicology of Diallyl Phthalate
Occurrence and Distribution in Environmental Compartments
Diallyl phthalate (B1215562) (DAP), a synthetic chemical used as a plasticizer and monomer, can be released into the environment through various industrial waste streams. nih.gov Its distribution across different environmental matrices, including water, air, and soil, is a subject of environmental monitoring and research due to its potential ecotoxicological effects. atamanchemicals.comresearchgate.net Phthalate esters are recognized as ubiquitous organic pollutants, with their presence in aquatic ecosystems being a primary concern due to endocrine-disrupting and carcinogenic properties. researchgate.netfrontiersin.org
Phthalate esters, including diallyl phthalate, frequently enter water systems through industrial effluent discharges, urban and agricultural runoff, and leaching from waste disposal sites. researchgate.netfrontiersin.org Due to their widespread use, phthalates have been detected in various aquatic environments such as drinking water, groundwater, surface water, and wastewater. nih.gov The primary source of their occurrence in these environments is often the discharge of wastewater and sludge that contain these compounds. nih.gov
Research has confirmed the presence of this compound in river systems, particularly downstream from industrial sources. For instance, a study of the Chester River in Maryland, which flows into the Chesapeake Bay, detected this compound in sediment at two of seven sites located downstream from a plasticizer manufacturing plant. nih.gov While comprehensive data on DAP concentrations in various water bodies is specific to location and proximity to pollution sources, studies on other phthalates show their widespread presence in municipal wastewater, rivers, and dams, indicating a common pathway for these related compounds. researchgate.net The ecotoxicity of DAP to aquatic organisms has been investigated, with studies showing it is very toxic to aquatic life. oecd.orgfishersci.com
Table 1: Ecotoxicity of this compound in Aquatic Organisms An interactive data table. Click on headers to sort.
| Species | Test Type | Duration | Result | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (Lethal Concentration, 50%) | 96 hours | 0.23 mg/L | fishersci.com |
Indoor environments are significant reservoirs for phthalate esters due to their use in a wide array of consumer products, construction materials, and furnishings. nih.govresearchgate.net Phthalates can be released from these products into the indoor air, where concentrations can often exceed those found outdoors. researchgate.net this compound's release into the environment can occur from its use in products such as adhesives, sealants, coating products, and polymers, with potential release from indoor use in long-life materials like flooring, furniture, and electronic equipment. atamanchemicals.com
While specific concentration data for this compound is less common than for other phthalates like DEHP or DBP, studies of indoor air in industrial settings where such plastics are manufactured show significant levels of various phthalates. nih.gov For example, in PVC manufacturing industries, the total concentrations of phthalate acid esters (PAEs) have been measured at average concentrations of 3410 μg/m³ in industrial areas and 164 μg/m³ in administrative spaces. nih.gov The presence of PAEs in indoor environments is influenced by factors such as air exchange rates, temperature, humidity, and the types of materials present. nih.gov
When released into the environment, this compound is expected to adsorb to suspended solids and sediment in water, and it is predicted to have low mobility in soil. nih.gov This behavior is based on its estimated organic carbon-water partition coefficient (Koc) of 1,360, which suggests a tendency to bind to organic matter in soil and sediment rather than remaining dissolved in water. nih.gov
Direct detection has confirmed its presence in river sediments. In a study on the Chester River, MD, this compound was found in sediment samples collected below a facility that manufactured plasticizers. nih.gov Although concentrations of DAP are not as extensively documented as other phthalates, studies on agricultural and alluvial soils have shown that phthalates like di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP) are ubiquitous contaminants. sbras.rupjoes.commdpi.com For context, total concentrations of 16 different PAEs in the topsoil of the JiangHan Plain ranged from 252.6 to 2515.7 ng g⁻¹, with DEHP and DiBP being the dominant species. sbras.ru This general contamination indicates that soils and sediments act as environmental sinks for phthalate esters. pjoes.com
Biodegradation Pathways and Mechanisms
Microbial degradation is a crucial process in the environmental fate of this compound. nih.gov Both aerobic and anaerobic microorganisms are capable of breaking down this compound, transforming it into simpler, less harmful substances. nih.govresearchgate.net
Under aerobic conditions, this compound has been shown to be readily biodegradable. nih.gov In a standard test using activated sludge, this compound (at an initial concentration of 100 mg/L) achieved 92% of its theoretical biochemical oxygen demand (BOD) within four weeks, indicating significant mineralization. nih.gov
The aerobic degradation pathway has been elucidated using pure bacterial cultures. Studies involving Pseudomonas acidovorans demonstrated that the initial step in the breakdown of this compound is the hydrolysis of the ester bonds. nih.gov This enzymatic action cleaves the molecule into its constituent parts: phthalic acid and allyl alcohol. nih.gov These intermediate metabolites can then be further degraded by microorganisms. researchgate.net The general pathway for many phthalate esters under aerobic conditions involves their conversion to protocatechuate, a central intermediate that can then enter common metabolic pathways. researchgate.net
Table 2: Aerobic Biodegradation Study of this compound An interactive data table. Click on headers to sort.
| Test Type | Inoculum | Initial DAP Concentration | Duration | Result | Reference |
|---|---|---|---|---|---|
| Japanese MITI test | Activated Sludge | 100 mg/L | 4 weeks | 92% of Theoretical BOD | nih.gov |
Anaerobic biodegradation is an effective method for treating wastewater containing phthalates, offering advantages such as lower energy consumption and reduced sludge production compared to aerobic processes. Attached growth bioreactors, such as fixed film fixed bed reactors, are particularly well-suited for this purpose as they maintain a high concentration of biomass, leading to stable operation and high substrate utilization rates.
Studies on the removal of this compound from synthetic wastewater using a moving bed biofilm reactor (MBBR), a type of fixed-film process, have demonstrated high efficiency. researchgate.net Under optimal operating conditions, the removal efficiency for both chemical oxygen demand (COD) and DAP itself was greater than 92% and 98%, respectively. researchgate.net This indicates that anaerobic biofilm reactors can effectively mineralize this compound. researchgate.net The process is considered a promising technology for the remediation of phthalate-polluted water. researchgate.net
Metabolite Identification
The breakdown of this compound (DAP) in biological systems and through chemical oxidation results in several intermediate compounds. In vivo studies on rats and mice have identified urinary metabolites including monoallyl phthalate , 3-hydroxypropylmercapturic acid , and allyl alcohol nih.gov.
Microbial degradation also yields distinct metabolites. Pure cultures of Pseudomonas acidovorans, for instance, have been shown to aerobically degrade this compound into phthalic acid and allyl alcohol . Furthermore, advanced oxidation processes, which can mimic natural environmental oxidation, break down DAP into several key intermediates. These include phthalic acid , 1,2-dihydroxybenzene (catechol) , 1,2,4-trihydroxybenzene , maleic acid , formic acid , and oxalic acid researchgate.netdoaj.orgmdpi.comsemanticscholar.org.
| Metabolite | Source / Process |
|---|---|
| Monoallyl phthalate | Mammalian metabolism |
| 3-hydroxypropylmercapturic acid | Mammalian metabolism |
| Allyl alcohol | Mammalian and microbial metabolism |
| Phthalic acid | Microbial metabolism and Advanced Oxidation Processes |
| Catechol (1,2-dihydroxybenzene) | Advanced Oxidation Processes |
| 1,2,4-trihydroxybenzene | Advanced Oxidation Processes |
| Maleic acid | Advanced Oxidation Processes |
| Formic acid | Advanced Oxidation Processes |
| Oxalic acid | Advanced Oxidation Processes |
Enzymatic Degradation Processes
The enzymatic degradation of phthalate esters like this compound is a multi-step process initiated by the hydrolysis of the ester bonds nih.govnih.gov. This primary step is catalyzed by esterases or lipases , which cleave the ester linkages to release the alcohol side-chains and form phthalic acid nih.govfrontiersin.org.
Under anaerobic conditions, the degradation of the resulting phthalate molecule proceeds via a distinct enzymatic pathway. Phthalate is first activated to phthaloyl-CoA by an ATP-dependent phthalate CoA ligase (PCL) nih.govresearchgate.net. This highly unstable intermediate is then decarboxylated to benzoyl-CoA by a phthaloyl-CoA decarboxylase (PCD) , which is a key enzyme in the anaerobic degradation pathway of many aromatic compounds nih.govnih.gov. Aerobic degradation pathways also involve enzymatic action, including dioxygenases that are crucial for the cleavage of the aromatic ring of phthalic acid frontiersin.orgresearchgate.net.
Factors Influencing Biodegradation Rate
The rate of this compound biodegradation in the environment is influenced by several key factors. While some phthalates can be bio-refractory or recalcitrant in nature, their breakdown can be enhanced under optimal conditions nih.gov.
Key environmental and biological factors include:
pH: The pH of the soil or water significantly affects microbial activity. For phthalate degradation by Gordonia sp., the optimal pH range is between 6.0 and 8.0 nih.gov.
Temperature: Microbial metabolism is temperature-dependent. Studies have shown that complete degradation of certain phthalates can be achieved at an optimal temperature of 30°C nih.gov.
Substrate Concentration: The concentration of this compound can impact the degradation rate. High concentrations may be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary enzymatic activity researchgate.net.
Microbial Consortium: The presence of specific microorganisms with the ability to degrade phthalates is crucial. Activated sludge, for example, has been shown to degrade 92% of this compound within four weeks, indicating that a diverse microbial community can effectively break down the compound nih.gov.
Salinity: Salt concentration can affect the osmotic pressure and metabolic activity of microorganisms. For some bacteria, the degradation rate of phthalates decreases as salinity increases researchgate.net.
| Factor | Influence on Biodegradation Rate |
|---|---|
| pH | Optimal rates are typically observed in a neutral pH range (e.g., 6.0-8.0). |
| Temperature | Degradation is generally faster at optimal growth temperatures for the degrading microbes (e.g., 30°C). |
| Substrate Concentration | Rate can be limited by either very low concentrations or inhibited by very high, toxic concentrations. |
| Salinity | Increased salinity can inhibit microbial activity and slow the degradation rate. |
Photodegradation Mechanisms and Pathways
Photodegradation is a significant abiotic process that contributes to the breakdown of this compound in the environment nih.gov. This process involves the absorption of light energy, which can lead to the chemical transformation of the molecule through various reactions nih.gov.
Direct Photolysis
This compound is susceptible to direct photolysis because its chemical structure allows it to absorb ultraviolet radiation from sunlight nih.govnih.gov. The UV spectrum of this compound shows absorbance that extends beyond 290 nm, which is within the range of sunlight that reaches the Earth's surface. This absorption of light energy can directly lead to the breaking of chemical bonds within the molecule, initiating its degradation nih.gov.
Role of Hydroxylation and Cleavage Reactions
Indirect photodegradation often involves highly reactive chemical species, particularly hydroxyl radicals (•OH), which are naturally produced in the atmosphere and water nih.gov. These radicals play a crucial role in the breakdown of phthalates.
Hydroxylation occurs when a hydroxyl radical attacks the this compound molecule. This attack can happen on both the aromatic ring and the allyl side chains nih.govfrontiersin.org. The addition of hydroxyl groups makes the molecule more susceptible to further degradation. Subsequent reactions can lead to the cleavage of the aromatic ring or the ester linkages, breaking the molecule down into smaller, simpler compounds like phthalic acid, aldehydes, and other organic acids nih.govwikipedia.org.
Advanced Oxidation Processes for this compound Removal
Advanced Oxidation Processes (AOPs) are engineered water treatment technologies designed to rapidly degrade persistent organic pollutants like this compound. These methods utilize powerful oxidizing agents, primarily hydroxyl radicals, to achieve high removal efficiencies doaj.orgsemanticscholar.org.
One of the most effective AOPs for DAP removal is the Fenton oxidation process doaj.orgmdpi.comsemanticscholar.org. This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) under acidic conditions to generate a high concentration of hydroxyl radicals semanticscholar.org. These radicals then aggressively attack and mineralize the this compound molecule doaj.orgmdpi.com.
Research has shown that the efficiency of the Fenton process is highly dependent on several operational parameters:
Initial pH: The process is most effective at an acidic pH, with an optimal value of 3.2 being reported for DAP degradation mdpi.comsemanticscholar.org.
Hydrogen Peroxide (H₂O₂) Dose: The concentration of H₂O₂ directly influences the amount of hydroxyl radicals produced, with higher doses generally leading to faster degradation up to an optimal point mdpi.com.
Ferrous Ion (Fe²⁺) Dose: The catalyst concentration is crucial; an optimal Fe²⁺ dose maximizes the degradation rate, while excessive amounts can have an inhibitory effect mdpi.comsemanticscholar.org.
Iron Source: The form of the iron catalyst, such as ferrous sulfate, can also impact the reaction's efficiency mdpi.comsemanticscholar.org.
Under optimized conditions, the Fenton process has been shown to achieve complete removal of 100 mg/L of this compound and over 95% removal of the total organic carbon (TOC), indicating near-complete mineralization of the compound doaj.orgmdpi.comsemanticscholar.org. The main intermediates formed during this process include phthalic acid, 1,2-dihydroxybenzene, and 1,2,4-trihydroxybenzene, which are then further degraded into simpler organic acids like maleic, formic, and oxalic acid doaj.orgmdpi.com.
| Parameter | Optimal Condition for DAP Removal | Result |
|---|---|---|
| Initial DAP Concentration | 100 mg/L | 100% DAP removal; >95% TOC removal |
| pH | 3.2 | |
| H₂O₂ Concentration | 1000 mg/L | |
| Fe²⁺ Concentration | 50 mg/L |
Fenton Oxidation
Fenton oxidation is an advanced oxidation process (AOP) that utilizes the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (HO•) mdpi.comsemanticscholar.org. This process is considered a cost-effective method for treating industrial wastewater contaminated with organic pollutants like this compound (DAP) mdpi.comresearchgate.netqu.edu.qa. The generated hydroxyl radicals are powerful oxidizing agents capable of degrading complex organic molecules into simpler, less harmful substances mdpi.comqu.edu.qadoaj.orgdntb.gov.ua. Studies have confirmed that hydroxyl radicals generated through the Fenton reaction can completely eliminate DAP from water mdpi.comqu.edu.qadoaj.orgdntb.gov.ua.
The degradation of this compound via Fenton oxidation is initiated by the attack of hydroxyl radicals (HO•) semanticscholar.org. These radicals are the primary oxidant responsible for the breakdown of the DAP molecule mdpi.com. The reaction between DAP and hydroxyl radicals is rapid, with a determined absolute rate constant of 7.26 x 10⁹ M⁻¹ s⁻¹ mdpi.comresearchgate.netqu.edu.qadoaj.org. This high rate constant indicates a very fast degradation process. The proposed degradation mechanism involves the initial attack of hydroxyl radicals on the carbonyl group of DAP's benzene ring, leading to the formation of various intermediates semanticscholar.org.
The efficiency of the Fenton process for this compound degradation is highly dependent on several key parameters, particularly the initial pH of the solution and the concentrations of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺).
Influence of pH: The degradation of DAP is significantly affected by the initial pH, with the highest degradation yield achieved at a pH of 3.2 mdpi.comsemanticscholar.org. As the pH increases from 3.2, the removal efficiency of DAP decreases substantially mdpi.comsemanticscholar.org. For instance, after 120 minutes of treatment, over 98% of DAP removal was observed at pH 3.2, whereas the removal percentage was significantly lower at higher pH values mdpi.comsemanticscholar.org. This is because acidic conditions are optimal for the generation of hydroxyl radicals and prevent the precipitation of iron as ferric hydroxide (Fe(OH)₃), which becomes more prevalent at a pH higher than 3.2 mdpi.comsemanticscholar.org.
Influence of Reagent Doses: The concentrations of both H₂O₂ and Fe²⁺ are crucial for maximizing DAP degradation.
Hydrogen Peroxide (H₂O₂) Dose: The degradation efficiency of DAP increases with the H₂O₂ concentration up to an optimal point. For a 100 mg/L DAP solution, the optimal H₂O₂ dose was found to be 1000 mg/L mdpi.com. Increasing the H₂O₂ concentration from 0 to 1000 mg/L led to a rise in the DAP degradation yield from 5% to 100% after 120 minutes mdpi.com. However, concentrations higher than 1000 mg/L did not improve the yield, likely due to the auto-decomposition of H₂O₂ mdpi.com.
Ferrous Ion (Fe²⁺) Dose: The presence of Fe²⁺ is essential for the catalytic decomposition of H₂O₂ into hydroxyl radicals. The degradation yield of DAP increases as the Fe²⁺ concentration is raised to 50 mg/L mdpi.com. At this concentration, a 100% degradation of DAP was achieved researchgate.net. Further increases in Fe²⁺ concentration beyond 50 mg/L did not enhance the degradation and in some cases, slightly decreased the efficiency mdpi.comresearchgate.net. The optimal mass ratio of [H₂O₂]/[Fe²⁺] for the Fenton oxidation of DAP at pH 3.2 was determined to be 20 mdpi.comsemanticscholar.org.
Optimal conditions for the Fenton oxidation of a 100 mg/L DAP aqueous solution were identified as a pH of 3.2, an H₂O₂ concentration of 1000 mg/L, and a Fe²⁺ concentration of 50 mg/L mdpi.comresearchgate.netqu.edu.qadoaj.orgdntb.gov.ua. Under these conditions, total organic carbon (TOC) removal exceeded 95% after 300 minutes of treatment mdpi.comresearchgate.netqu.edu.qadoaj.org.
During the Fenton oxidation of this compound, the parent compound is broken down into several intermediate products before complete mineralization. High-performance liquid chromatography (HPLC) analysis has been used to identify these intermediates mdpi.comresearchgate.net. The primary aromatic intermediates identified are phthalic acid, 1,2-dihydroxybenzene (also known as catechol), and 1,2,4-trihydroxybenzene mdpi.comsemanticscholar.org. The degradation pathway continues, breaking down these aromatic intermediates into smaller aliphatic acids such as maleic acid, formic acid, and oxalic acid, before eventual conversion to CO₂ and H₂O mdpi.comresearchgate.netqu.edu.qadoaj.org.
Other Advanced Oxidation Techniques
Besides Fenton oxidation, other advanced oxidation processes (AOPs) are effective in degrading phthalate esters, including this compound, from aqueous solutions nih.govabzums.ac.ir. These methods also rely on the generation of highly reactive radicals, primarily hydroxyl radicals (•OH), to oxidize the pollutants nih.gov. Some of these techniques include:
UV-based Processes: Ultraviolet radiation, often combined with an oxidant, can effectively degrade phthalates. Common combinations include UV/H₂O₂, UV/Ozone (O₃), and UV/persulfate abzums.ac.ir. While UV radiation alone has a limited effect, its combination with oxidants significantly enhances the degradation rate abzums.ac.ir.
Ozonation-based Processes: Ozone is a strong oxidant that can directly react with phthalates or be used in combination with other methods (e.g., O₃/H₂O₂) to produce hydroxyl radicals nih.gov.
Sulfate Radical-based AOPs: These processes generate sulfate radicals (SO₄•⁻), which have a higher oxidation potential than hydroxyl radicals and are thus very effective for degrading persistent organic pollutants nih.gov.
These AOPs work by breaking down the aromatic ring of the phthalate esters, leading to the formation of intermediates like phthalic acid, benzoic acid derivatives, and short-chain organic acids, eventually leading to mineralization nih.gov.
Ecotoxicological Assessments
This compound is classified as very toxic to aquatic life and can have long-lasting effects in the aquatic environment nih.govatamanchemicals.com. Ecotoxicological studies focus on determining the adverse effects of a chemical on organisms representing different trophic levels within an ecosystem, such as fish, invertebrates, and algae chemsafetypro.com. The toxicity of phthalate esters in aquatic environments is generally limited to the lower molecular weight compounds, a category that includes this compound researchgate.netepa.gov.
The toxicity of this compound has been evaluated for various aquatic organisms. The results are typically expressed as the median lethal concentration (LC₅₀) for fish, the median effective concentration (EC₅₀) for invertebrates (e.g., immobilization of Daphnia) and algae (e.g., reduction in growth), and the No Observed Effect Concentration (NOEC) for chronic exposure chemsafetypro.com.
Fish: Acute toxicity tests have established a 96-hour LC₅₀ of 0.23 mg/L for the rainbow trout (Oncorhynchus mykiss) and 0.44 mg/L for the Japanese medaka (Orizias latipes) oecd.org.
Invertebrates: For the water flea (Daphnia magna), a common indicator species, the 48-hour EC₅₀ for immobilization is 5.5 mg/L (nominal) and 16.2 mg/L (measured) oecd.org. Chronic toxicity studies over 21 days on Daphnia magna showed a NOEC for reproduction at 1.16 mg/L and a Lowest Observed Effect Concentration (LOEC) at 4.95 mg/L oecd.org.
Algae: The toxicity to green algae (Scenedesmus subspicatus) has been reported with an EC₅₀ value, based on decreased population biomass, of 5300 µg/L (5.3 mg/L) over 48 hours and 3800 µg/L (3.8 mg/L) over 72 hours nih.gov. Another study reported a 72-hour ErC₅₀ (based on growth rate reduction) of 5.5 mg/L for Selenastrum capricornutum oecd.org.
The potential for bioconcentration of this compound in aquatic organisms is considered moderate, based on an estimated bioconcentration factor (BCF) of 61 nih.gov.
Interactive Data Table: Ecotoxicity of this compound
| Species | Type of Test | Endpoint | Duration | Value | Unit | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | Acute | LC₅₀ | 96 h | 0.23 | mg/L | oecd.org |
| Orizias latipes (Japanese Medaka) | Acute | LC₅₀ | 96 h | 0.44 | mg/L | oecd.org |
| Daphnia magna (Water Flea) | Acute | EC₅₀ | 48 h | 5.5 | mg/L | oecd.org |
| Daphnia magna (Water Flea) | Chronic | NOEC | 21 d | 1.16 | mg/L | oecd.org |
| Daphnia magna (Water Flea) | Chronic | LOEC | 21 d | 4.95 | mg/L | oecd.org |
| Scenedesmus subspicatus (Green Algae) | Acute | EC₅₀ | 48 h | 5.3 | mg/L | nih.gov |
| Scenedesmus subspicatus (Green Algae) | Acute | EC₅₀ | 72 h | 3.8 | mg/L | nih.gov |
| Selenastrum capricornutum (Green Algae) | Acute | ErC₅₀ | 72 h | 5.5 | mg/L | oecd.org |
Risk Assessment Methodologies (e.g., Risk Quotient method)
To evaluate the potential ecological risk of chemicals like this compound, risk assessment methodologies are employed. One of the most common approaches is the Risk Quotient (RQ) method. nih.govplos.org This method provides a straightforward way to characterize risk by comparing the potential exposure of a substance in the environment to the concentration at which it is known to cause toxic effects.
The Risk Quotient is calculated using the following formula:
RQ = MEC / PNEC
Where:
MEC (Measured Environmental Concentration) is the concentration of the substance detected in an environmental compartment (e.g., water, sediment).
PNEC (Predicted No-Effect Concentration) is the concentration of the substance below which adverse effects are unlikely to occur in the ecosystem. The PNEC is typically derived from ecotoxicological data (like LC50 or EC50 values) by applying an assessment factor (AF) to account for uncertainties. plos.org
The calculated RQ value is then compared to established risk levels:
RQ < 0.1 : Low risk
Toxicological and Health Impact Research on Diallyl Phthalate
In Vitro Toxicological Studies
In vitro toxicological studies provide a foundational understanding of the potential effects of diallyl phthalate (B1215562) at the cellular and molecular level. These assays are crucial for assessing genotoxicity, mutagenicity, and specific biochemical interactions.
Bacterial reverse mutation assays, commonly known as the Ames test, have been used to assess the mutagenicity of diallyl phthalate. In two key studies using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, and TA1538), this compound showed a weak positive response for reverse mutation in strain TA100 in the absence of metabolic activation belmagumusel.com. With metabolic activation, the result was negative belmagumusel.com. All other strains produced negative results both with and without metabolic activation belmagumusel.com. Another study, conducted at two different laboratories, reported no reproducible, dose-related increase in the number of histidine-revertant colonies in S. typhimurium strains TA1535, TA1537, TA98, or TA100, either with or without metabolic activation from rat or hamster liver S9 fractions oecd.org.
Table 1: Summary of Ames Test Results for this compound
| Test Strain | Metabolic Activation (S9) | Result |
|---|---|---|
| S. typhimurium TA100 | Absent | Weak Positive belmagumusel.com / Negative oecd.org |
| S. typhimurium TA100 | Present | Negative belmagumusel.comoecd.org |
| S. typhimurium TA98 | Absent & Present | Negative belmagumusel.comoecd.org |
| S. typhimurium TA1535 | Absent & Present | Negative belmagumusel.comoecd.org |
| S. typhimurium TA1537 | Absent & Present | Negative belmagumusel.comoecd.org |
This compound has been evaluated in several mammalian cell assays to determine its potential to induce gene mutations and chromosomal damage.
Mouse Lymphoma Cells: A study on the effects of this compound in mouse lymphoma cells has been documented (Study 871217), although detailed results from this specific assay are not available in the reviewed literature nih.gov. Other studies on different phthalate esters, such as dimethyl phthalate (DMP) and di-n-butyl phthalate (DBP), have shown positive results in the L5178Y mouse lymphoma assay nih.govresearchgate.net.
Chinese Hamster Ovary (CHO) Cells: this compound has been tested for its ability to induce chromosomal aberrations and sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells nih.gov. These cytogenetic studies are fundamental in assessing the clastogenic potential of the compound nih.gov.
Chinese Hamster Lung (CHL/IU) Cells: The genotoxicity of this compound was assessed using Chinese hamster lung (CHL/IU) cells oecd.org. This study helps to characterize the potential of the chemical to cause genetic damage in mammalian lung cells oecd.org.
Table 2: Overview of this compound in Mammalian Cell Assays
| Cell Line | Assay Type | Status |
|---|---|---|
| Mouse Lymphoma (L5178Y) | Gene Mutation | Study Conducted; Results Not Detailed nih.gov |
| Chinese Hamster Ovary (CHO) | Chromosomal Aberrations | Test Conducted nih.gov |
| Chinese Hamster Ovary (CHO) | Sister Chromatid Exchange | Test Conducted nih.gov |
Cytogenetic studies have been performed to evaluate the effect of this compound on chromosomal structure. Tests in Chinese Hamster Ovary (CHO) cells have been conducted to specifically look for the induction of chromosomal aberrations and sister chromatid exchanges (SCE) nih.gov. Such assays are important indicators of potential DNA damage and genomic instability.
While the micronucleus test is a standard method for assessing chromosomal damage, no in vitro studies specifically investigating micronucleus formation induced by this compound were identified in the reviewed literature. Studies on other phthalates have shown the induction of micronuclei in various in vitro systems indexcopernicus.comscispace.comresearchgate.netnih.gov.
Lecithin-cholesterol acyltransferase (LCAT) is a crucial enzyme in reverse cholesterol transport and high-density lipoprotein (HDL) metabolism wikipedia.orgnih.govnih.gov. A review of the available scientific literature did not yield studies investigating the direct inhibitory effects of this compound on the activity of lecithin/cholesterol acyltransferase.
Cytotoxicity Studies
Research into the cytotoxic effects of this compound has been primarily elucidated through broader toxicological studies that observe cellular-level damage in tissues. While specific in vitro cytotoxicity assays are not detailed in the available literature, in vivo studies have demonstrated the compound's capacity to induce cell death and damage in specific organs. In repeated dose studies, particularly in rats, histopathological examination revealed periportal lesions, including necrosis and fibrosis of hepatic lobules, indicating direct toxicity to liver cells. industrialchemicals.gov.au These cytotoxic effects were observed to be dose-related and more severe in males than in females. industrialchemicals.gov.au The liver was identified as the principal target organ for these cytotoxic manifestations. industrialchemicals.gov.au
In Vivo Toxicological Studies
In vivo research on this compound has provided significant insights into its toxicological profile following repeated or long-term exposure in animal models. These studies have been crucial in identifying target organs and characterizing the nature of the toxicity and carcinogenicity of the compound.
Repeated Dose Toxicity Studies
Repeated dose oral toxicity studies have been conducted to evaluate the effects of this compound over intermediate durations. A key 13-week study in Fischer 344 rats involved gavage administration of the compound. industrialchemicals.gov.au In this study, the liver was identified as the primary target organ, exhibiting dose-related histopathological changes. industrialchemicals.gov.au Effects such as periportal hepatocytic necrosis, enlargement and basophilia, bile duct proliferation, and periportal fibrosis were noted. industrialchemicals.gov.au Alterations were also observed in the kidney and intestines in the same study. industrialchemicals.gov.au In contrast, similar 13-week studies in B6C3F1 mice did not show any compound-related pathological alterations. industrialchemicals.gov.au
| Species | Duration | Key Findings |
| Fischer 344 Rats | 13 Weeks | Liver identified as the primary target organ, with periportal lesions (necrosis, fibrosis), hepatocellular hyperplasia, and bile duct hyperplasia. Alterations also seen in the kidney and intestines. industrialchemicals.gov.au |
| B6C3F1 Mice | 13 Weeks | No statistically significant change in body weight gain and no DAP-related pathological alterations were observed. industrialchemicals.gov.au |
Chronic Toxicity and Carcinogenicity Bioassays
Long-term studies have been essential in assessing the chronic toxicity and carcinogenic potential of this compound. These bioassays typically involve extended periods of exposure to observe the development of chronic lesions and neoplasms.
Chronic toxicity and carcinogenicity studies of this compound have predominantly utilized the Fischer 344 (F344) rat and the B6C3F1 mouse as animal models. industrialchemicals.gov.aunih.govoecd.org These strains are widely used in toxicological research due to their well-characterized biology and historical use in carcinogenicity bioassays, which allows for comparison with a large database of other chemical studies. nih.govnih.gov The National Toxicology Program (NTP) has conducted 2-year (103-week) gavage studies using both F344/N rats and B6C3F1 mice to evaluate the long-term effects of this compound. industrialchemicals.gov.auoecd.org
Chronic exposure to this compound in F344 rats resulted in significant, dose-dependent chronic liver injury. industrialchemicals.gov.aunih.gov The primary target organ was the liver, where several pathological changes were observed. industrialchemicals.gov.au These included periportal fibrosis, accumulation of pigment in the periportal region, and severe bile duct hyperplasia. industrialchemicals.gov.aunih.gov Hepatocellular hypertrophy was also noted. industrialchemicals.gov.au These findings confirm the hepatotoxicity of this compound in rats upon long-term administration. nih.gov Notably, these effects on the liver observed in rats were not seen in parallel studies conducted on B6C3F1 mice, indicating a species-specific difference in hepatotoxicity. industrialchemicals.gov.aunih.gov It has been suggested that the toxicity of this compound may result from its metabolite, allyl alcohol, which is a known potent periportal hepatotoxicant. nih.govoecd.org
| Animal Model | Organ | Pathological Findings |
| F344 Rats | Liver | Chronic liver disease, periportal fibrosis, pigment accumulation, severe bile duct hyperplasia, hepatocellular hypertrophy, necrosis. industrialchemicals.gov.aunih.gov |
| B6C3F1 Mice | Liver | No compound-induced lesions observed. industrialchemicals.gov.au |
In a 103-week study, the administration of this compound was associated with an increased incidence of mononuclear cell leukemia (MCL) in female F344 rats. industrialchemicals.gov.aunih.gov The increase was statistically significant in the high-dose group compared to the vehicle controls. industrialchemicals.gov.au No such increase in MCL was observed in male rats. industrialchemicals.gov.au The National Toxicology Program report considered this increase to be equivocal evidence of carcinogenicity in female rats, partly due to the known variability in the incidence of this neoplasm in aged F344 rats. nih.gov Mononuclear cell leukemia is a common spontaneous neoplasm in this rat strain, which can complicate the interpretation of chemically induced increases. nih.gov
| Species/Sex | Finding |
| Female F344 Rats | Increased incidence of mononuclear cell leukemia. industrialchemicals.gov.aunih.gov |
| Male F344 Rats | No increase in mononuclear cell leukemia observed. industrialchemicals.gov.au |
Sensitization Studies (e.g., local lymph node assay)
Research into the skin sensitization potential of this compound has utilized the murine local lymph node assay (LLNA), a method for identifying chemicals that may cause allergic contact dermatitis. cdc.govnih.gov In one such study, this compound elicited a positive response, indicating its potential as a skin sensitizer. industrialchemicals.gov.auoecd.org The assay measures the proliferative response of lymphocytes in the lymph nodes draining the site of chemical application. nih.gov A positive result is typically indicated by a Stimulation Index (SI) of 3.0 or greater. industrialchemicals.gov.au The study reported a Stimulation Index of 3.23 at a 5% weight/volume (w/v) concentration and 10.74 at a 50% w/v concentration for this compound. industrialchemicals.gov.au
| Concentration (% w/v) | Stimulation Index (SI) | Result |
|---|---|---|
| 5% | 3.23 | Positive |
| 50% | 10.74 | Positive |
Developmental and Reproductive Toxicity
The developmental and reproductive toxicity of this compound has been evaluated in animal models. In a combined reproduction and developmental toxicity screening test conducted in rats, no treatment-related effects on standard reproductive parameters were observed. industrialchemicals.gov.au
A study focusing specifically on the developmental toxic potential in pregnant Sprague-Dawley rats found that this compound caused fetal toxicity at levels that also produced maternal toxicity, such as liver lesions and reduced weight gain. nih.gov The observed fetal effects included a significant reduction in fetal body weight and an increased incidence of skeletal variations. nih.gov Specifically, retarded ossification was noted in the phalanges of the forelimbs and hindlimbs, metatarsals, and caudal vertebrae. nih.gov However, the study found no evidence of this compound causing embryolethality or teratogenicity. nih.gov
| Endpoint | Observation |
|---|---|
| Fetal Body Weight | Significantly reduced at maternally toxic doses |
| Skeletal Variations | Increased incidence, including retarded ossification |
| Embryolethality | No significant increase |
| Teratogenicity (Malformations) | No significant increase |
Pharmacokinetic and Metabolic Studies
Pharmacokinetic studies in rats and mice show that this compound is rapidly absorbed and eliminated. industrialchemicals.gov.au
Absorption, Distribution, Excretion, and Metabolism
Absorption: Following oral administration in Fischer-344 rats and B6C3F1 mice, this compound is extensively absorbed. industrialchemicals.gov.au
Distribution: The compound is rapidly cleared from the bloodstream and does not appear to accumulate in tissues. industrialchemicals.gov.auoecd.org Thirty minutes after intravenous administration, this compound was not detected in the blood, liver, kidney, muscle, skin, or small intestines in either rats or mice. industrialchemicals.gov.auoecd.org
Excretion: Elimination of this compound is rapid, with the majority of an orally administered dose being excreted within 24 hours. industrialchemicals.gov.aunih.gov The primary route of excretion is via the urine (50-90%), with a smaller fraction being eliminated as carbon dioxide via the lungs. industrialchemicals.gov.aunih.govechemi.com
Metabolite Identification (e.g., monoallyl phthalate, allyl alcohol, 3-hydroxypropylmercapturic acid)
Metabolic studies have identified several key metabolites of this compound in the urine of both rats and mice. industrialchemicals.gov.auoecd.orgnih.gov These include:
Monoallyl phthalate (MAP) oecd.orgnih.govechemi.comnih.gov
Allyl alcohol (AA) oecd.orgnih.govechemi.comnih.gov
3-hydroxypropylmercapturic acid (HPMA) oecd.orgnih.govechemi.comnih.gov
An unidentified polar metabolite was also detected, which is believed to be a metabolite of allyl alcohol. oecd.orgnih.govechemi.comnih.gov The initial step in metabolism is the hydrolysis of the diester to its monoester, monoallyl phthalate. nih.govcpsc.gov
Half-Life in Biological Systems
The clearance of this compound from the blood is rapid in both rats and mice. industrialchemicals.gov.auoecd.org The biological half-life in the blood has been determined to be approximately 2 minutes for both species following intravenous administration. industrialchemicals.gov.auoecd.org
Species-Specific Metabolic Differences (e.g., rat vs. mouse)
Significant differences in the metabolism and excretion of this compound have been observed between rats and mice. nih.govnih.gov Rats excrete a substantially larger proportion of the dose as carbon dioxide compared to mice. industrialchemicals.gov.aunih.govechemi.com Conversely, mice excrete a greater percentage of the dose in their urine. industrialchemicals.gov.aunih.govechemi.com
| Species | Excretion as CO₂ | Excretion in Urine |
|---|---|---|
| Rat | 25% – 30% | 50% – 70% |
| Mouse | 6% – 12% | 80% – 90% |
There are also species-specific differences in the profile of urinary metabolites. nih.govechemi.com While no significant difference was found in the amount of allyl alcohol excreted, mice excrete higher quantities of monoallyl phthalate, 3-hydroxypropylmercapturic acid, and the unidentified polar metabolite compared to rats. nih.govechemi.comnih.gov It has been postulated that these metabolic differences, particularly the greater production of 3-hydroxypropylmercapturic acid in mice, may relate to the differential hepatotoxicity of this compound, which is thought to be mediated by its metabolite, allyl alcohol, and its subsequent conjugation with glutathione. nih.gov
| Metabolite | Relative Excretion in Mice Compared to Rats |
|---|---|
| Monoallyl phthalate (MAP) | Higher (39% vs 33%) |
| 3-hydroxypropylmercapturic acid (HPMA) | Higher (28% vs 17%) |
| Polar Metabolite (PM) | Higher (20% vs 8%) |
| Allyl alcohol (AA) | No difference |
Endocrine Disrupting Potential of this compound
Research into the endocrine-disrupting potential of this compound (DAP) is less extensive compared to other phthalates like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP). However, some studies suggest that DAP may have the ability to interfere with the endocrine system. Phthalates, as a chemical class, are recognized for their potential to disrupt hormonal balance, and this has led to investigations into the specific effects of individual compounds, including this compound. researchgate.netcpsc.gov
Classification as a Potential Endocrine Disrupting Compound
While many phthalates are classified as endocrine-disrupting chemicals (EDCs), the specific regulatory classification of this compound as an endocrine disruptor is not as prominently established as for other members of this chemical family. researchgate.netdtu.dk Generally, phthalates are considered EDCs because of their ability to interfere with the body's hormonal systems, potentially leading to adverse health effects. mdpi.com
Studies on this compound have focused on its potential developmental and reproductive toxicity, which are key areas of concern for endocrine disruptors. For instance, a study on the developmental toxicity of this compound in rats found fetal toxicity, such as reduced body weight and retarded ossification, at doses that also produced maternal toxicity. nih.gov However, the study did not find evidence of embryolethality or teratogenicity. nih.gov Another assessment, in a combined reproduction/developmental toxicity screening test in rats, noted no treatment-related effects on standard reproductive parameters. industrialchemicals.gov.au
The potential for this compound to act as a xenoestrogen, a foreign substance that mimics estrogen, has been suggested by in vitro research. nih.gov This characteristic is a primary reason for concern regarding its classification as a potential endocrine-disrupting compound.
Mechanisms of Endocrine Disruption
The primary mechanism by which this compound is suggested to exert endocrine-disrupting effects is through its interaction with the estrogen receptor. nih.gov
A study investigating the binding characteristics of various dialkyl phthalates to the recombinant human estrogen receptor found that this compound exhibited a distinct ability to bind to this receptor. nih.gov In a comparison with its isomers, diallyl isophthalate and diallyl terephthalate, the ortho-isomer (this compound) was the most potent in binding to the estrogen receptor. nih.gov This binding suggests that this compound can act as an estrogen mimic, potentially triggering estrogenic responses in the body. The research indicated that the conformational structure of this compound may mimic the A and B/C rings of 17β-estradiol, allowing it to interact with the estrogen receptor. nih.gov
The following table summarizes findings from a key developmental toxicity study, which provides context for the potential health impacts related to endocrine disruption.
| Study Parameter | Finding |
| Test Animal | Pregnant Sprague-Dawley rats |
| Maternal Effects | Liver lesions at ≥150 mg/kg/day; Reduced weight gain and food consumption at ≥200 mg/kg/day. |
| Fetal Effects | Reduced fetal body weight at ≥200 mg/kg/day; Increased incidence of skeletal variations and retarded ossification at 250 mg/kg/day. |
| Reproductive Outcomes | No significant increase in resorptions or malformations at any dose. |
| Summary of findings from the developmental toxicity study of this compound in rats. nih.gov |
Analytical Chemistry of Diallyl Phthalate
Extraction Methodologies from Various Matrices
The accurate quantification of diallyl phthalate (B1215562) (DAP) in diverse environmental and consumer product matrices necessitates efficient extraction methodologies to isolate the analyte from interfering substances. The choice of extraction technique is contingent upon the physical state of the sample matrix (e.g., solid, liquid) and the concentration of the target analyte.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely utilized technique for the preconcentration and cleanup of analytes from liquid samples, such as bottled water. mdpi.com This method relies on the partitioning of the analyte between a liquid sample and a solid stationary phase. For phthalate analysis, reverse-phase (RP) cartridges, such as those packed with C18 sorbent, are commonly employed due to the physicochemical properties of these compounds. mdpi.com The process involves passing the liquid sample through the SPE cartridge, where diallyl phthalate is retained on the solid phase. Subsequently, interfering compounds are washed away, and the analyte is eluted with a small volume of an appropriate organic solvent. mdpi.com This technique offers the advantage of concentrating the analyte, thereby increasing the sensitivity of subsequent analytical measurements. mdpi.com
Automated SPE systems can enhance the efficiency, reproducibility, and recovery rates of phthalate extraction from large-volume samples like drinking water. thermofisher.com The selection of the sorbent material and the pH of the sample can be optimized to improve the performance of the SPE method. mdpi.com
Table 1: Comparison of SPE Cartridges for Phthalate Extraction
| SPE Cartridge Type | Sorbent Mechanism | Typical Application | Reference |
| Sep-Pak C18 | Reverse Phase (RP) | Extraction of phthalates from bottled water | mdpi.com |
| Chromabond C18 | Reverse Phase (RP) | Extraction of phthalates from aqueous samples | mdpi.com |
| Oasis MAX | Mixed-Mode (Anion Exchange and Reverse Phase) | Extraction of monoalkyl phthalate esters from tissue samples | nih.gov |
Liquid-Liquid Microextraction (LLME)
Liquid-liquid microextraction (LLME) and its variations, such as dispersive liquid-liquid microextraction (DLLME), are miniaturized sample preparation techniques that have been developed for the extraction and preconcentration of phthalate esters from aqueous samples. nih.govscispace.com These methods are characterized by their simplicity, speed, and low consumption of organic solvents. scispace.com
In a typical DLLME procedure, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for efficient extraction of the analytes. After centrifugation, the sedimented organic phase containing the concentrated analytes is collected for analysis. nih.gov
Ultrasound-vortex-assisted dispersive liquid-liquid microextraction (UVA-DLLME) is a further enhancement of this technique, utilizing ultrasonic waves and vortex mixing to facilitate the dispersion of the extraction solvent and improve extraction efficiency for phthalates in hot beverages. mdpi.com The optimization of parameters such as the type and volume of the extraction and disperser solvents, salt addition, and extraction time is crucial for achieving high extraction recoveries and enrichment factors. scispace.commdpi.com
Soxhlet Extraction
Soxhlet extraction is a classical and robust method for the extraction of nonvolatile and semi-volatile organic compounds, including this compound, from solid matrices such as soils, sludges, and polymer materials. epa.govacgpubs.org This technique ensures thorough contact between the sample and the extraction solvent through a continuous process of solvent reflux and siphoning. epa.govresearchgate.net
The solid sample is placed in a thimble, which is then positioned in the Soxhlet extractor. The extraction solvent is heated in a flask, and its vapor travels to a condenser, where it cools and drips onto the sample. youtube.com The solvent fills the thimble and, once a certain level is reached, siphons back into the flask, carrying the extracted analytes with it. youtube.com This cycle is repeated, allowing for the efficient extraction of the target compounds. researchgate.net While effective, traditional Soxhlet extraction can be time-consuming and require large volumes of solvent. acgpubs.org
Detection and Quantification Techniques
Following extraction, various analytical techniques can be employed for the detection and quantification of this compound. The most common methods are based on chromatography, which separates the components of a mixture for individual analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phthalates. restek.com In this method, the extracted sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with a stationary phase within a capillary column. restek.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.gov
The use of selected ion monitoring (SIM) mode in GC-MS can enhance the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of this compound in complex matrices. oregonstate.edu Method development for GC-MS analysis of phthalates often involves optimizing parameters such as the type of GC column, temperature programming, and MS detection conditions to achieve good chromatographic separation and accurate quantification. restek.comnih.gov
Table 2: GC-MS Parameters for Phthalate Analysis
| Parameter | Typical Setting | Purpose | Reference |
| Injection Mode | Split/Splitless | Introduction of the sample into the GC system | oregonstate.edu |
| Column Type | DB-5MS, Rtx-440, Rxi-XLB | Separation of phthalates | restek.comoregonstate.edu |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column | nist.gov |
| Oven Temperature Program | Ramped temperature increase | To achieve optimal separation of compounds with different boiling points | redalyc.org |
| Ionization Mode | Electron Ionization (EI) | To create ions for mass analysis | redalyc.org |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | To detect all ions or specific ions for higher sensitivity | nih.govoregonstate.edu |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another key analytical technique for the determination of phthalates, including this compound. govst.edu HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. govst.edu For phthalate analysis, reversed-phase HPLC with a C18 column is commonly used. nih.govsielc.com
The separated compounds are detected as they elute from the column, typically using a photodiode array (PDA) or UV detector. mdpi.comnih.gov HPLC is particularly useful for the analysis of less volatile or thermally labile compounds and can be an alternative to GC. core.ac.uk The development of an HPLC method involves the optimization of the mobile phase composition, flow rate, and detector wavelength to achieve good separation and sensitivity for the target analytes. govst.edunih.gov
Table 3: HPLC Parameters for Phthalate Analysis
| Parameter | Typical Setting | Purpose | Reference |
| Column Type | C18, C8, or C30 | Separation of phthalates | nih.govsielc.comthermofisher.com |
| Mobile Phase | Gradient elution with acetonitrile, methanol, and/or water with buffers | To elute the compounds from the column | nih.govsielc.com |
| Detector | Photodiode Array (PDA) or UV-Vis | To detect the separated compounds based on their light absorbance | mdpi.comnih.gov |
| Detection Wavelength | ~226 nm | Wavelength at which phthalates exhibit strong absorbance | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) with various detectors (e.g., PDA, ESI-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for the separation and determination of phthalates, including this compound. Its high resolution and sensitivity make it suitable for analyzing complex samples.
A common detector used with UHPLC is the Photodiode Array (PDA) detector. This detector provides spectral information across a range of wavelengths, aiding in the identification and quantification of compounds. For phthalates, UV detection is a viable option.
For enhanced selectivity and sensitivity, UHPLC is often coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . This combination allows for the precise identification and quantification of trace levels of phthalates. The ESI source ionizes the analytes, and the tandem mass spectrometer provides two stages of mass analysis for highly specific detection. The multiple reaction monitoring (MRM) mode is frequently used for quantitative analysis of target compounds. nih.govresearchgate.net
The use of UHPLC-MS/MS significantly reduces analysis time compared to traditional HPLC methods. nih.gov However, challenges such as the presence of "ghost peaks" can arise, particularly in gradient elution modes, due to trace amounts of phthalates in the mobile phase. nih.govresearchgate.net Isocratic elution can sometimes mitigate this issue, though it may compromise the separation of some compounds. nih.govresearchgate.net
Quality Assurance and Validation of Analytical Methods
The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. researchgate.net This involves evaluating several key parameters to demonstrate the method's performance, consistency, and reliability.
Linearity, Recovery, Precision, LOD, LOQ
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (R²). For phthalate analysis, R² values greater than 0.99 are generally considered acceptable. s4science.at
Recovery: Recovery studies are performed to determine the accuracy of an analytical method. This is done by spiking a blank matrix with a known amount of the analyte and measuring the amount recovered. The percentage of recovery indicates the efficiency of the extraction and analytical process. Acceptable recovery is often in the range of 80-120%.
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels:
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. npra.gov.my It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irsepscience.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my It is often determined as the concentration corresponding to a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irsepscience.com
Table 1: Typical Validation Parameters for Phthalate Analysis by UHPLC-MS/MS
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (R²) | > 0.99 |
| Recovery (%) | 80 - 120% |
| Precision (RSD/CV) | < 15% |
| LOD (Signal-to-Noise) | ~3:1 |
| LOQ (Signal-to-Noise) | ~10:1 |
Advanced Analytical Approaches
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum of this compound will show characteristic absorption bands for the C=O stretching of the ester group, the C=C stretching of the aromatic ring and the allyl groups, and the C-H stretching of the aromatic and aliphatic parts of the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. This data is crucial for confirming the identity of the compound.
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and versatile technique for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.netslideshare.net It is particularly useful for analyzing the prepolymers and polymers of this compound.
GPC separates molecules based on their effective size in solution. researchgate.netslideshare.net The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying degrees, have a longer retention time. jordilabs.com
The output from the GPC instrument is a chromatogram that shows the distribution of molecular sizes in the polymer sample. By calibrating the system with standards of known molecular weight, it is possible to determine several important parameters for this compound polymers: slideshare.net
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Z-average molecular weight (Mz)
Polydispersity Index (PDI = Mw/Mn): This value gives an indication of the breadth of the molecular weight distribution.
Table 2: Key Parameters Determined by GPC for this compound Polymers
| Parameter | Description |
|---|---|
| Mn (Number-average molecular weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Mw (Weight-average molecular weight) | An average that takes into account the molecular weight of each chain in determining the average molecular weight. |
| Mz (Z-average molecular weight) | A higher-order average molecular weight that is more sensitive to high molecular weight species. |
| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution of a polymer. |
GPC is essential for quality control in the production of this compound resins and for research into the polymerization process. jordilabs.comresearchgate.net
Future Research Directions and Emerging Topics
Development of Novel Diallyl Phthalate (B1215562) Derivatives with Enhanced Properties
Future research is directed towards synthesizing novel diallyl phthalate derivatives to achieve tailored properties for advanced material applications. While conventional DAP resins offer good thermal stability and electrical insulation, structural modifications can unlock enhanced performance characteristics. Investigations are focusing on creating DAP derivatives with improved mechanical strength, superior flame retardancy, and specific functionalities suitable for high-performance composites, advanced coatings, and specialized adhesives. Understanding the structure-property relationships of these new derivatives is critical for their targeted design and application.
Greener Synthesis and Polymerization Processes
The drive towards sustainability is spurring research into greener synthesis routes and polymerization techniques for this compound. Current production methods may involve demanding conditions or generate significant waste. Emerging research focuses on developing catalytic systems that operate under milder conditions, utilize renewable feedstocks, or employ environmentally benign solvents like water. For instance, the use of polymer-grafted quaternary ammonium (B1175870) salts as catalysts in esterification reactions for unsaturated esters, including DAP, has shown promise for catalyst recyclability lookchem.comscispace.com. Future advancements in green chemistry for DAP production could also explore biocatalysis or flow chemistry to minimize environmental impact and boost process efficiency.
Comprehensive Assessment of Environmental Exposure Pathways and Human Health Risks
A comprehensive understanding of this compound's environmental exposure pathways and associated human health risks remains an area requiring further investigation. While it is understood that humans are generally exposed to phthalates through ingestion, inhalation, and dermal contact, detailed studies on DAP's environmental fate, persistence, and transformation products are still needed researchgate.nettandfonline.com. Future research should concentrate on mapping DAP's presence and concentration in various environmental compartments (e.g., water, soil, air) and identifying primary release sources. Concurrently, a deeper examination of DAP's toxicological profiles, particularly chronic and low-dose effects, and the identification of its specific molecular targets are essential for accurate risk assessment. The potential for DAP to act as an endocrine disruptor also warrants continued and more focused research foodpackagingforum.org.
Advanced Remediation Technologies for this compound Contamination
As environmental contamination by phthalates, including DAP, becomes a growing concern, the development of effective remediation technologies is paramount. Research is exploring various methods for removing or degrading DAP from contaminated environments. Microbial degradation, where specific microorganisms break down phthalates, is a promising avenue, with studies identifying microbes capable of bioremediating various phthalates science.gov. Phytoremediation, utilizing plants to absorb or degrade contaminants, is another area for exploration. Other advanced techniques may include advanced oxidation processes, adsorption using novel materials (e.g., functionalized resins or activated carbons), or membrane-based separation methods. Future research should aim to optimize these technologies for efficiency, cost-effectiveness, and scalability in real-world environmental matrices.
In-depth Mechanistic Studies of Toxicological Effects at the Molecular Level
A significant knowledge gap persists regarding the precise molecular and cellular mechanisms through which this compound exerts its toxic effects. While phthalates are recognized as endocrine disruptors affecting various physiological systems researchgate.netresearchgate.netimrpress.comimrpress.comfrontiersin.org, the specific targets and pathways for DAP are not well-characterized cpsc.gov. Mechanistic toxicology seeks to elucidate these interactions by investigating how xenobiotics like DAP engage with cellular components, disrupt signaling pathways, or alter gene expression at the molecular level marquette.edu. Future research should employ advanced techniques such as transcriptomics, proteomics, and metabolomics to identify key molecular targets, understand signal transduction cascades, and map out the adverse outcome pathways (AOPs) triggered by DAP exposure. This fundamental understanding is crucial for accurate risk assessment and the development of targeted interventions.
Multi-Phthalate Mixture Toxicity Research
Humans are typically exposed to complex mixtures of various phthalates and other environmental contaminants rather than single chemicals mdpi.comumich.eduoup.comcambridge.orgfood.gov.ukturi.org. This reality underscores the importance of researching the combined effects of this compound with other phthalates. Studies have indicated that phthalate mixtures can exhibit additive or synergistic toxicological effects, meaning their combined impact can exceed the sum of their individual effects mdpi.comumich.eduoup.comfood.gov.ukturi.org. Future research should focus on assessing the toxicological outcomes of environmentally relevant DAP-containing mixtures, investigating potential interactions (additive, synergistic, or antagonistic), and understanding how these mixtures affect various biological endpoints, particularly in sensitive populations or during critical developmental windows. Such research is vital for a more realistic assessment of cumulative health risks.
Innovations in this compound Polymer Applications
This compound (DAP) resins are recognized for their thermal stability and electrical insulation properties, leading to their use in diverse applications. Emerging research and development are exploring innovative applications for DAP polymers in specialized fields. For instance, DAP has been investigated for use in wafer-level 3D integration as an adhesive bonding material researchgate.net. Furthermore, DAP has been incorporated into ceramic shell macrocapsules for high-temperature polymer composites, contributing to self-healing capabilities mdpi.commdpi.com. Future research could explore DAP's potential in advanced composites for aerospace, specialized coatings, or as a component in microelectronics and other high-tech sectors where its unique properties can be leveraged. Investigating novel polymerization techniques and composite formulations will be key to unlocking these advanced applications.
Data Tables
Table 1: Selected Physico-chemical Properties of this compound
| Property | Value | Source Index |
| CAS Number | 131-17-9 | lookchem.com |
| Molecular Formula | C14H14O4 | lookchem.com |
| Molecular Weight | 246.263 | lookchem.com |
| Density | 1.112 g/cm³ | lookchem.com |
| Boiling Point | 329.066 °C at 760 mmHg | lookchem.com |
| Melting Point | -70 °C | lookchem.com |
| Flash Point | 164.836 °C | lookchem.com |
| Solubility | Insoluble in water | lookchem.com |
| LogP | 2.37220 | lookchem.com |
Table 2: Example Synthesis Yields for this compound
| Catalyst/Method | Conditions/Solvent | Yield | Source Index |
| Polymer grafted quaternary ammonium salts (TC-1~6) | Water, Reflux, 2-4h | 100% | lookchem.comscispace.com |
| Diacidic ionic liquid supported on magnetic-silica nanoparticles | Neat (no solvent) at 97℃; for 5h; Dean-Stark | 95% | lookchem.com |
| Indium in ethanol | Ethanol for 40h; Heating | 95% | lookchem.com |
| Copper; sodium iodide in water | Water, Stage 1: 1h; Stage 2: 6h; Reflux; Green chemistry | 91.7% | lookchem.com |
| Tetra-(n-butyl)ammonium iodide; potassium carbonate in DMF | N,N-dimethyl-formamide at 20℃; for 6h; Inert atmosphere | 91% | lookchem.com |
Compound Name List:
this compound (DAP)
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing DAP prepolymers?
DAP prepolymers are synthesized via thermal polymerization using initiators like dicumyl peroxide. Characterization involves measuring viscosity trends (e.g., refractive index correlation) and gel permeation chromatography (GPC) to determine molecular weight distribution. Dynamic mechanical analysis (DMA) and infrared spectroscopy (IR) are critical for assessing crosslinking behavior and structural changes during curing .
Q. How can GC-MS be optimized to quantify DAP in complex matrices with minimal uncertainty?
Key steps include: (1) calibrating with certified DAP standards in methanol, (2) validating linearity of the standard curve (R² > 0.995), and (3) minimizing matrix effects through solid-phase extraction. Uncertainty sources (e.g., standard solution preparation, sample homogenization) should be quantified using a bottom-up approach, yielding expanded uncertainties <5% (k=2) .
Q. What factors influence DAP’s crosslinking efficiency in polymer systems?
Crosslinking efficiency depends on reaction temperature (<170°C to avoid side reactions like intramolecular cyclization), initiator type (e.g., peroxides), and monomer purity. At higher temperatures, reduced crosslink density occurs due to non-network-forming reactions, evidenced by deviations in zero-shear viscosity and power-law behavior in rheological studies .
Q. Are there contradictions in reported toxicological data for DAP, and how can they be resolved?
Discrepancies arise from variations in exposure models (e.g., in vitro vs. in vivo) and metabolite quantification methods. Harmonizing protocols for urinary biomarker analysis (e.g., measuring monoester metabolites) and controlling for confounding factors (e.g., co-exposure to other phthalates) can reduce variability .
Advanced Research Questions
Q. How does DAP’s network structure evolve during curing, and what metrics define its mechanical performance?
Network formation is tracked via DMA, revealing a gel point at ~60% conversion. Relaxation exponents (near 0.7) indicate percolation theory compliance, but temperature-dependent intramolecular cyclization increases structural heterogeneity, reducing storage modulus (G’) by 15–20% at >170°C .
Q. What strategies improve DAP’s compatibility as a reactive diluent in bismaleimide (BMI)/DABPA resin systems?
Optimal DAP incorporation (15–20 wt%) reduces viscosity by 30–40% without compromising thermal stability (TGA shows <5% weight loss at 300°C). Co-curing kinetics must balance allyl and maleimide reactivity, monitored via differential scanning calorimetry (DSC) exotherm peaks .
Q. How do molecular dynamics simulations explain DAP’s thermodynamic stability under stress?
Simulations using NIST-reported ΔfH°liquid (−670 kJ/mol) and entropy data predict phase stability up to 150°C. Stress-strain modeling aligns with experimental Young’s modulus (2.1–2.5 GPa) but underestimates fracture toughness by ~12% due to unaccounted side-chain interactions .
Q. What methodological gaps exist in cumulative risk assessments for DAP, and how can they be addressed?
Current gaps include limited biomonitoring data for chronic low-dose exposure and inadequate integration of metabolomic associations (e.g., lipid peroxidation markers). Prioritizing longitudinal cohort studies and high-resolution mass spectrometry (HRMS) for multi-omics profiling is recommended .
Data Interpretation and Contradiction Analysis
Q. Why do conflicting results arise in DAP’s reprotoxicological studies, and how should researchers adjust experimental design?
Variability stems from species-specific metabolic pathways (e.g., rodents vs. primates) and inconsistent dosing regimens. Standardizing OECD TG 414 protocols with controlled exposure windows and blinded histological analysis can improve reproducibility .
Q. How can conflicting reports on DAP’s environmental persistence be reconciled?
Half-life discrepancies (e.g., 7–90 days in soil) relate to microbial community diversity and pH-dependent hydrolysis rates. Meta-analyses using random-effects models and stratified by environmental parameters (e.g., organic carbon content) are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
